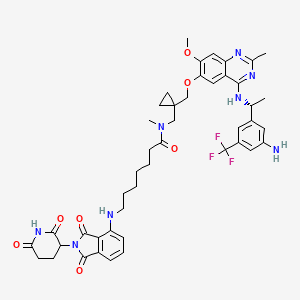
PROTAC SOS1 degrader-5
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
PROTAC SOS1 degrader-5 is a potent compound designed to target and degrade the Son of Sevenless homolog 1 (SOS1) protein. This compound is part of the PROteolysis TArgeting Chimera (PROTAC) family, which utilizes the ubiquitin-proteasome system to selectively degrade target proteins. This compound has shown significant efficacy in inhibiting the proliferation of cancer cells, particularly those driven by KRAS mutations .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of PROTAC SOS1 degrader-5 involves multiple steps, including the formation of a bifunctional molecule that links a ligand for SOS1 with a ligand for an E3 ubiquitin ligase. The synthetic route typically includes:
Ligand Synthesis: The ligands for SOS1 and the E3 ligase are synthesized separately.
Linker Attachment: A linker molecule is attached to one of the ligands.
Conjugation: The two ligands are conjugated through the linker to form the final PROTAC molecule.
The reaction conditions often involve organic solvents, catalysts, and specific temperature and pH conditions to ensure the proper formation of the bifunctional molecule .
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using automated systems to ensure consistency and purity. The process would include:
Batch Synthesis: Large batches of the compound are synthesized under controlled conditions.
Purification: The compound is purified using techniques such as chromatography.
Quality Control: Rigorous quality control measures are implemented to ensure the compound meets the required specifications.
Análisis De Reacciones Químicas
Types of Reactions
PROTAC SOS1 degrader-5 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: Substitution reactions can occur, particularly at the linker or ligand sites.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The conditions often involve controlled temperatures, pH levels, and the use of organic solvents .
Major Products
The major products formed from these reactions include modified versions of the original compound, which can be used to study the structure-activity relationship and optimize the efficacy of the PROTAC .
Aplicaciones Científicas De Investigación
PROTAC SOS1 degrader-5 has a wide range of scientific research applications, including:
Chemistry: Used as a chemical probe to study the degradation of SOS1 and its effects on cellular pathways.
Biology: Helps in understanding the role of SOS1 in cellular processes and its interaction with other proteins.
Medicine: Potential therapeutic applications in treating cancers driven by KRAS mutations by degrading SOS1 and inhibiting the KRAS signaling pathway.
Industry: Used in drug discovery and development to create new therapies targeting SOS1 .
Mecanismo De Acción
PROTAC SOS1 degrader-5 exerts its effects by forming a ternary complex with SOS1 and an E3 ubiquitin ligase, such as cereblon. This complex facilitates the ubiquitination of SOS1, marking it for degradation by the proteasome. The degradation of SOS1 disrupts the KRAS signaling pathway, inhibiting the proliferation of cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
LHF418: Another potent SOS1 degrader with a similar mechanism of action.
Compound 23: Shows efficient SOS1 degradation and significant antiproliferative potency in KRAS-driven cancer cells.
P7: Demonstrates superior activity in inhibiting colorectal cancer organoid growth .
Uniqueness
PROTAC SOS1 degrader-5 is unique due to its high potency and specificity in degrading SOS1, with a DC50 value of 13 nM and an IC50 value of 5 nM in inhibiting the proliferation of NCI-H358 cells . Its ability to form a stable ternary complex and effectively induce SOS1 degradation sets it apart from other similar compounds .
Propiedades
Fórmula molecular |
C45H51F3N8O7 |
|---|---|
Peso molecular |
872.9 g/mol |
Nombre IUPAC |
N-[[1-[[4-[[(1R)-1-[3-amino-5-(trifluoromethyl)phenyl]ethyl]amino]-7-methoxy-2-methylquinazolin-6-yl]oxymethyl]cyclopropyl]methyl]-7-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]-N-methylheptanamide |
InChI |
InChI=1S/C45H51F3N8O7/c1-25(27-18-28(45(46,47)48)20-29(49)19-27)51-40-31-21-36(35(62-4)22-33(31)52-26(2)53-40)63-24-44(15-16-44)23-55(3)38(58)12-7-5-6-8-17-50-32-11-9-10-30-39(32)43(61)56(42(30)60)34-13-14-37(57)54-41(34)59/h9-11,18-22,25,34,50H,5-8,12-17,23-24,49H2,1-4H3,(H,51,52,53)(H,54,57,59)/t25-,34?/m1/s1 |
Clave InChI |
WLWKNXUSLSOAGM-HSGLFRJESA-N |
SMILES isomérico |
CC1=NC2=CC(=C(C=C2C(=N1)N[C@H](C)C3=CC(=CC(=C3)N)C(F)(F)F)OCC4(CC4)CN(C)C(=O)CCCCCCNC5=CC=CC6=C5C(=O)N(C6=O)C7CCC(=O)NC7=O)OC |
SMILES canónico |
CC1=NC2=CC(=C(C=C2C(=N1)NC(C)C3=CC(=CC(=C3)N)C(F)(F)F)OCC4(CC4)CN(C)C(=O)CCCCCCNC5=CC=CC6=C5C(=O)N(C6=O)C7CCC(=O)NC7=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylate](/img/structure/B15135959.png)
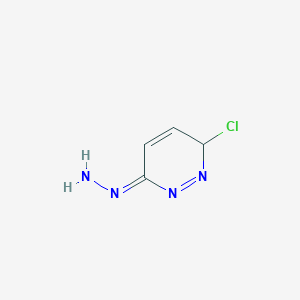
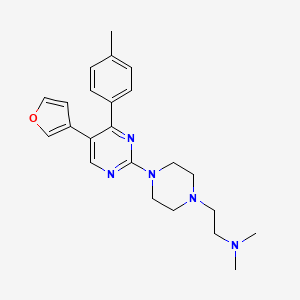
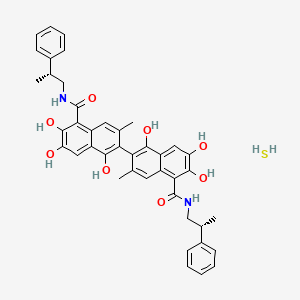
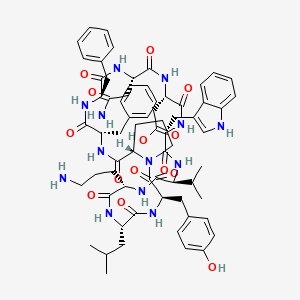
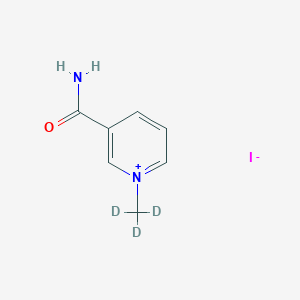
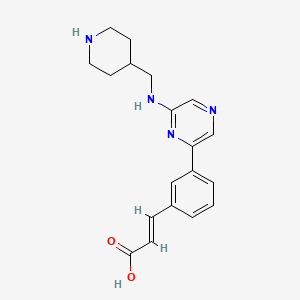
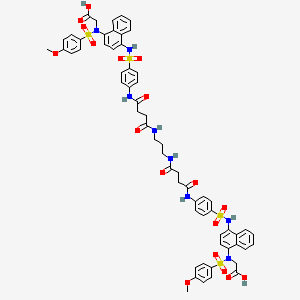
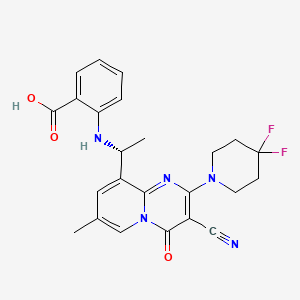
![Methyl 4-[(1,4-dihydroxy-2-naphthyl)methylamino]benzoate](/img/structure/B15136009.png)
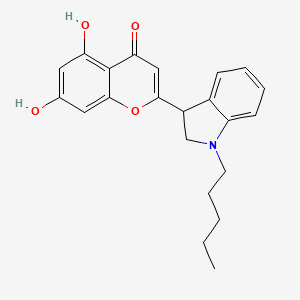
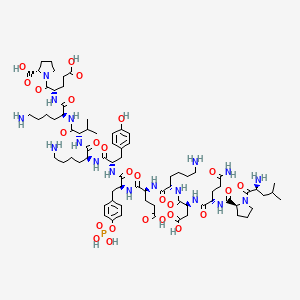
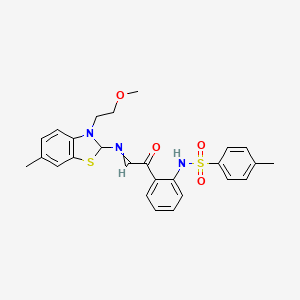
![Benzamide, N-(5,10,15,16-tetrahydro-5,10,15-trioxoanthra[2,1,9-mna]naphth[2,3-h]acridin-11-yl)-](/img/structure/B15136031.png)
